molecular formula C18H27Cl2FN2O2 B4428350 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride

Cat. No.: B4428350
M. Wt: 393.3 g/mol
InChI Key: OTRFAJCWPVGHDC-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using a nucleophilic aromatic substitution reaction.

    Attachment of Propanol Moiety: The final step involves the attachment of the propanol moiety through an etherification reaction, where the hydroxyl group of the propanol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the fluorophenyl group could lead to the formation of a fluorocyclohexane derivative.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It could modulate pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol is unique due to its combination of a fluorophenyl-piperazine structure with a propanol moiety, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2.2ClH/c1-4-18(2,3)23-14-15(22)13-20-9-11-21(12-10-20)17-8-6-5-7-16(17)19;;/h1,5-8,15,22H,9-14H2,2-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRFAJCWPVGHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
Reactant of Route 3
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride
Reactant of Route 6
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride

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